"4-Bromonaphthalen-2-amine chemical properties and structure"
"4-Bromonaphthalen-2-amine chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Bromonaphthalen-2-amine (CAS No: 74924-94-0). This bifunctional naphthalene derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials for organic electronics. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and synthetic methodologies. Detailed experimental protocols, safety information, and visualizations of its structure and synthetic pathways are included to support researchers in its effective application.
Chemical Structure and Identification
4-Bromonaphthalen-2-amine is an aromatic organic compound featuring a naphthalene core substituted with a bromine atom at the 4-position and an amino group at the 2-position.[1]
DOT Representation of Chemical Structure:
Caption: 2D structure of 4-Bromonaphthalen-2-amine.
Physicochemical Properties
A summary of the known physical and chemical properties of 4-Bromonaphthalen-2-amine is presented in the table below. While some experimental data is available, other values are based on predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [2] |
| CAS Number | 74924-94-0 | [2] |
| Appearance | Brown solid | |
| Melting Point | 70-71 °C | [2] |
| Boiling Point | 155-160 °C at 1 Torr (decomposes at atmospheric pressure) | |
| Density (calculated) | 1.563 g/cm³ | |
| Solubility | Soluble in organic solvents such as ethyl acetate and ethanol. Quantitative data is not readily available. | |
| pKa | Not experimentally determined. As an aromatic amine, the pKa of its conjugate acid is expected to be in the range of 3-5. | |
| Thermal Stability | Structurally stable up to 285 °C. |
Spectroscopic Data
The structural identity of 4-Bromonaphthalen-2-amine is well-characterized by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 8.4 Hz, 1H), 7.56 (d, J = 8.2 Hz, 1H), 7.39 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H), 7.33-7.29 (m, 1H), 7.29 (d, J = 2.2 Hz, 1H), 6.95 (d, J = 2.1 Hz, 1H), 3.83 (bs, 2H, -NH₂). |
| ¹³C NMR | C-2 (amine-bearing carbon): 146.5 ppm; C-4 (bromine-bearing carbon): 116.8 ppm; Other aromatic carbons: 109.0-129.8 ppm.[1] |
| Infrared (IR) | Primary amine N-H stretching: 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric); Aromatic C-H stretching: 3050 cm⁻¹.[1] |
| Mass Spectrometry (MS) | Molecular ion [M]⁺ at m/z 222, with a characteristic M+2 peak at m/z 224 (relative intensity ~98%) confirming the presence of one bromine atom. The base peak is observed at m/z 143, corresponding to the loss of the bromine radical ([M-Br]⁺).[1] |
Synthesis
The most commonly cited synthesis of 4-Bromonaphthalen-2-amine involves the reduction of a nitronaphthalene precursor.
Synthetic Scheme:
Caption: Reduction of 1-bromo-3-nitronaphthalene.
Experimental Protocol: Synthesis from 1-Bromo-3-nitronaphthalene[2]
Materials:
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1-Bromo-3-nitronaphthalene (or 4-bromo-2-nitronaphthalene)
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Stannous(II) chloride dihydrate (SnCl₂·2H₂O)
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Ethanol
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Ethyl acetate
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Water
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 1-bromo-3-nitronaphthalene (e.g., 240 mg, 0.95 mmol) in ethanol (3 mL) in a round-bottom flask.
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Add stannous(II) chloride dihydrate (e.g., 2.1 g, 9.5 mmol) to the solution.
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Heat the reaction mixture to reflux for 3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the ethanol by rotary evaporation.
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Pour the residue into water and extract with ethyl acetate (3 x volume).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Bromonaphthalen-2-amine.
Yield: 79% (reported as a brown solid).
Chemical Reactivity and Experimental Protocols
4-Bromonaphthalen-2-amine possesses two reactive functional groups: the amino group and the carbon-bromine bond, allowing for a variety of chemical transformations.
Logical Relationship of Reactivity:
Caption: Key reaction types of 4-Bromonaphthalen-2-amine.
Oxidation
The amino group can be oxidized to yield naphthoquinones using strong oxidizing agents.[1]
Illustrative Experimental Protocol: Note: This is a general procedure and requires optimization for this specific substrate.
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Dissolve 4-Bromonaphthalen-2-amine in a suitable solvent (e.g., acetone or acetic acid).
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Cool the solution in an ice bath.
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Slowly add a solution of potassium permanganate or chromium trioxide while maintaining the temperature.
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Stir the reaction mixture until the starting material is consumed (monitor by TLC).
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Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) and extracting the product into an organic solvent.
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Purify the crude product by chromatography or recrystallization.
Reduction
While the amino group is already present, further reduction under forcing conditions could potentially lead to saturation of the naphthalene ring, though this is less common. More relevant is the reduction of derivatives, such as diazonium salts formed from the amine.
Nucleophilic Aromatic Substitution
The bromine atom can be displaced by various nucleophiles, although this typically requires harsh conditions or metal catalysis due to the deactivating effect of the electron-donating amino group on the ring.
Illustrative Experimental Protocol (Ullmann-type Coupling): Note: This is a general procedure and requires optimization for this specific substrate.
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In an inert atmosphere, combine 4-Bromonaphthalen-2-amine, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), a base (e.g., K₂CO₃ or Cs₂CO₃), and the nucleophile (e.g., an alcohol, amine, or thiol) in a suitable high-boiling solvent (e.g., DMF or dioxane).
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Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours to days.
-
Monitor the reaction by TLC or GC-MS.
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After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Applications
4-Bromonaphthalen-2-amine serves as a key intermediate in the synthesis of more complex molecules with applications in:
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Pharmaceuticals: Its derivatives have been investigated for potential biological activities, including as antimetabolites related to vitamin B5.[1]
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Organic Electronics: It is used in the preparation of azaphenanthrene derivatives, which are materials for organic electroluminescent devices (OLEDs).
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Chemical Synthesis: It is a versatile precursor for synthesizing various substituted naphthalenes, including dihydropyrimidin-2(1H)-one derivatives.[1]
Safety and Handling
Detailed toxicological data for 4-Bromonaphthalen-2-amine is limited. However, as an aromatic amine, it should be handled with caution.
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General Precautions: Handle in a well-ventilated area or a fume hood.[1][2] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
4-Bromonaphthalen-2-amine is a synthetically useful molecule with established routes for its preparation and diverse potential for further functionalization. The data compiled in this guide provides a solid foundation for its use in research and development. While some physicochemical properties have not been experimentally determined and reported in the literature, the available information on its structure, spectroscopy, and reactivity enables its application in the synthesis of novel compounds for a range of scientific disciplines. Researchers are advised to use the provided experimental protocols as a starting point and optimize the conditions for their specific applications.
